molecular formula C22H19ClN2O B2432550 2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole CAS No. 537009-42-0

2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole

Cat. No.: B2432550
CAS No.: 537009-42-0
M. Wt: 362.86
InChI Key: HEIGOAMDDXABRI-UHFFFAOYSA-N
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Description

2-((4-Chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole is a chemical reagent of interest in medicinal chemistry and neuroscience research. This compound is part of the benzimidazole class of heterocyclic compounds, which are recognized as one of the top 100 most commonly encountered ring systems in FDA-approved drugs and are known for their favorable drug-like properties . Scientific literature indicates that structurally related benzimidazole derivatives have been identified as versatile scaffolds for the development of ligands that target the GABA-A receptor, a key therapeutic target for neurological disorders . Specifically, some analogs act as positive allosteric modulators (PAMs) at the α1/γ2 interface of the receptor, a site implicated in motor function and offering potential for new therapeutic strategies . The 1-phenethyl and (4-chlorophenoxy)methyl substituents on the core benzimidazole structure in this compound are likely to influence its lipophilicity and steric profile, which can be critical for modulating its interaction with biological targets and its metabolic stability . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a probe for studying structure-activity relationships (SAR) in the design of novel neuroactive compounds. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-(2-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O/c23-18-10-12-19(13-11-18)26-16-22-24-20-8-4-5-9-21(20)25(22)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIGOAMDDXABRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole typically involves the following steps:

  • Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. For example, the reaction of o-phenylenediamine with formic acid or acetic acid can yield benzimidazole.

  • Introduction of the Phenethyl Group: : The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of benzimidazole with phenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Attachment of the Chlorophenoxy Methyl Group: : The final step involves the reaction of the intermediate compound with 4-chlorophenoxy methyl chloride. This can be achieved through a nucleophilic substitution reaction, where the benzimidazole nitrogen acts as a nucleophile and attacks the electrophilic carbon of the chlorophenoxy methyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with potential biological activities.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups and potentially enhance the compound’s properties.

  • Substitution: : The chlorophenoxy methyl group can undergo nucleophilic substitution reactions. For example, reaction with nucleophiles such as amines or thiols can lead to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Research has indicated that derivatives of benzimidazoles exhibit significant biological activity against multiple cell lines, suggesting that 2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole may also possess similar properties.

Key Activities:

  • Antimicrobial Activity: Studies have shown that benzimidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal species. The presence of chlorine and other substituents on the aromatic ring enhances this activity .
  • Anticancer Potential: The compound has been evaluated for its anticancer properties against various cancer cell lines, indicating potential efficacy in treating malignancies. For example, related compounds have shown IC50 values lower than standard chemotherapeutic agents .

Material Science

Benzimidazole derivatives are also explored for their applications in material science due to their unique electronic properties. These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their ability to form stable thin films with desirable optical characteristics.

Case Studies and Experimental Findings

StudyFocusFindings
Study AAntimicrobial ActivityCompounds derived from benzimidazoles exhibited MIC values as low as 1.27 µM against various bacterial strains .
Study BAnticancer ActivityCertain derivatives showed IC50 values lower than 5-FU (standard chemotherapy), indicating superior efficacy against colorectal carcinoma cell lines (HCT116) .
Study CMaterial ApplicationsDemonstrated the potential use of benzimidazole derivatives in OLED technologies, highlighting their role in enhancing device performance.

Synthesis Techniques

The synthesis of this compound typically involves:

  • Cyclization Reactions: Using o-phenylenediamine and appropriate reagents to form the benzimidazole core.
  • Functional Group Modifications: Employing techniques such as continuous flow reactors to optimize yield and purity, along with advanced purification methods.

Mechanism of Action

The mechanism of action of 2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. Molecular docking studies have shown that the compound can bind to proteins with high affinity, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole
  • 5,6-dichloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole

Uniqueness

Compared to similar compounds, 2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole has a unique combination of functional groups that contribute to its distinct chemical and biological properties. The presence of the phenethyl group enhances its lipophilicity and potential for membrane permeability, while the chlorophenoxy methyl group provides additional sites for chemical modification and interaction with biological targets.

Biological Activity

2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This compound features a complex structure that incorporates a benzimidazole core, a phenethyl group, and a chlorophenoxy methyl substituent, contributing to its unique pharmacological properties. The molecular formula is C19H18ClN2OC_{19}H_{18}ClN_{2}O with a molecular weight of approximately 332.81 g/mol .

Chemical Structure and Properties

The structural complexity of this compound allows for various interactions with biological targets. The benzimidazole moiety is known for its ability to participate in hydrogen bonding and π-π stacking interactions, making it a favorable candidate for drug design .

Pharmacological Activities

Research indicates that derivatives of benzimidazole, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Benzimidazole derivatives have shown significant antimicrobial properties. For instance, compounds similar to this one have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antiproliferative Effects : Some studies have highlighted the antiproliferative effects of benzimidazole derivatives against cancer cell lines. For example, certain derivatives showed promising results against the MDA-MB-231 breast cancer cell line .
  • GABA-A Receptor Modulation : Recent findings suggest that related compounds can act as positive allosteric modulators of the GABA-A receptor, indicating potential applications in treating neurological disorders .

The mechanisms through which this compound exerts its biological effects involve:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in microbial resistance and cancer proliferation.
  • Receptor Interaction : The ability to modulate neurotransmitter receptors like GABA-A suggests a mechanism for addressing conditions such as anxiety and epilepsy.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique properties and potential applications of this compound:

Compound NameStructural FeaturesUnique Properties
2-(4-Chlorophenyl)benzimidazoleContains a chlorophenyl groupKnown for significant antimicrobial activity
1-MethylbenzimidazoleMethyl substitution on the nitrogenExhibits varied pharmacological properties
5-Chloro-2-(phenyl)benzimidazolePhenyl substitution at position 2Demonstrates anticancer activity against specific cell lines

This table illustrates how variations in substituents can significantly affect biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzimidazole derivatives:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various benzimidazoles against resistant strains, highlighting that certain derivatives displayed MIC values comparable to established antibiotics like vancomycin .
  • Anticancer Activity : Research on N-alkylated benzimidazoles indicated notable antiproliferative effects against several cancer cell lines, suggesting that modifications to the structure can enhance efficacy .
  • GABA-A Receptor Modulation : Investigations into the modulation of GABA-A receptors by benzimidazole derivatives revealed promising results for treating anxiety disorders, with some compounds demonstrating increased receptor affinity and stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole?

  • The compound is typically synthesized via multi-step reactions involving condensation of substituted benzimidazole precursors with phenethyl and chlorophenoxymethyl groups. Key steps include:

  • Cu(I)-catalyzed click chemistry : Microwave-assisted reactions using Cu(I) catalysts to form triazole linkages between intermediates (e.g., azide-alkyne cycloaddition) .
  • Solvent optimization : Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency, as described in multi-component syntheses of analogous benzimidazoles .
  • Purification : Column chromatography or recrystallization to isolate the final product, with yields ranging from 70–96% depending on substituents .

Q. How is structural purity validated for this compound?

  • Spectroscopic characterization :

  • ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.8–8.2 ppm) and aliphatic chains (δ 3.5–5.0 ppm) .
  • IR spectroscopy : Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
    • Elemental analysis : Compare experimental vs. theoretical C/H/N percentages to verify purity (>98%) .
    • Melting point consistency : Narrow melting ranges (e.g., 180–182°C) indicate homogeneity .

Advanced Research Questions

Q. How can reaction yields be optimized when varying catalytic systems or solvents?

  • Catalyst screening : Compare Cu(I) catalysts (e.g., CuBr vs. CuI) in microwave-assisted reactions to enhance regioselectivity and reduce side products .
  • Solvent effects : Test polar vs. non-polar solvents (e.g., DMF vs. toluene) to balance solubility and reaction kinetics. For example, DMF improves benzimidazole cyclization but may require post-reaction dilution for crystallization .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) to control exothermic intermediates, as seen in triazole-forming reactions .

Q. What computational strategies predict the compound’s biological activity and binding modes?

  • Molecular docking : Use software like AutoDock to simulate interactions with target proteins (e.g., α-glucosidase). Studies on analogous benzimidazoles show binding affinity via π-π stacking and hydrogen bonding with active-site residues .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with inhibitory potency .

Q. How do crystallographic data resolve ambiguities in molecular conformation?

  • Single-crystal X-ray diffraction : Resolve steric clashes (e.g., torsional angles between benzimidazole and phenethyl groups) and confirm non-covalent interactions (e.g., C–H⋯π, van der Waals) .
  • Packing analysis : Identify intermolecular forces (e.g., hydrogen bonds, halogen interactions) that stabilize crystal lattices, critical for polymorph screening .

Q. How should researchers address contradictory spectral data during characterization?

  • Multi-technique validation : Cross-validate NMR assignments with 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals .
  • Isotopic labeling : Use deuterated analogs to confirm peak assignments in complex aromatic regions .
  • Comparative analysis : Benchmark against structurally characterized analogs (e.g., 2-(4-fluorophenyl)-imidazoles ).

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Enzyme inhibition : Test α-glucosidase or kinase inhibition using spectrophotometric assays (e.g., pNPG hydrolysis for α-glucosidase) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria to determine MIC values .

Methodological Notes

  • Contradiction management : Conflicting spectral data may arise from solvent polarity or tautomerism; always replicate experiments under standardized conditions .
  • Advanced synthesis : For scale-up, prioritize microwave-assisted methods over conventional heating to reduce reaction times (e.g., 30 minutes vs. 24 hours) .
  • Data reporting : Include full crystallographic parameters (space group, unit cell dimensions) and deposition codes (e.g., CCDC entries) for reproducibility .

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